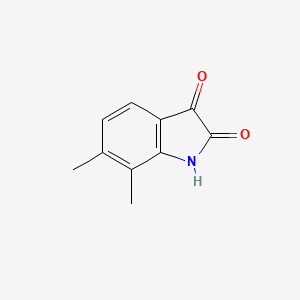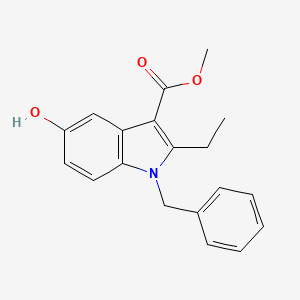
Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C19H19NO3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modification
Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate and its derivatives have been explored in various chemical syntheses. For instance, Nemoto et al. (2016) demonstrated the carboxylation, ethoxycarbonylation, and carbamoylation of indoles, including 1-benzylindoles, under CO2 pressure with Me2AlCl to produce indole-3-carboxylic acids, ethyl indole-3-carboxylates, and N-naphthalen-1-ylindole-3-carboxamides (Nemoto et al., 2016).
Structural Optimization in Drug Development
Indole derivatives, similar in structure to this compound, have been studied for their pharmacological potential. Karg et al. (2009) discussed the structural optimization of 2-substituted 5-hydroxyindole-3-carboxylates as inhibitors of human 5-lipoxygenase, an enzyme involved in inflammation, showing significant potential in anti-inflammatory therapeutics (Karg et al., 2009).
Antiviral Activity
Research has been conducted on the antiviral properties of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives. Ivashchenko et al. (2014) synthesized various compounds, including arbidol analogs, and evaluated their effectiveness against influenza and hepatitis C viruses (Ivashchenko et al., 2014).
Anti-Hepatitis B Virus Activities
Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates and assessed their anti-hepatitis B virus activities, finding significant potential in certain compounds compared to the positive control lamivudine (Zhao et al., 2006).
Manufacturing and Synthesis
Huang et al. (2010) described the manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole, a structurally similar compound to this compound, discussing various synthetic methods and their feasibility for larger scale production (Huang et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .
Biochemical Pathways
Indole derivatives, such as this compound, are involved in various biochemical pathways. For instance, the oxidation of tryptophan via hydroxylase leads to serotonin, melatonin, and other important metabolites carrying the 5-hydroxyindole moiety .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets and the biochemical pathways it influences. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s hydroxyl group at the 5-position allows it to form hydrogen bonds with active sites of enzymes, thereby modulating their activity. Additionally, it can interact with proteins involved in cell signaling pathways, such as kinases, by binding to their active sites and altering their function .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the MAPK/ERK pathway, leading to increased cell proliferation and survival. Furthermore, it can upregulate the expression of genes involved in antioxidant defense, thereby protecting cells from oxidative stress. The compound also affects cellular metabolism by enhancing the activity of enzymes involved in glycolysis and the citric acid cycle .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active sites of enzymes and proteins, forming hydrogen bonds and hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme involved. For instance, it inhibits the activity of certain cytochrome P450 enzymes, reducing the metabolism of specific substrates. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of cell signaling pathways and gene expression changes. These effects are often dose-dependent and can vary based on the specific cell type and experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote cell survival. At higher doses, it can exhibit toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range leads to maximal beneficial effects, while doses beyond this range result in adverse effects. These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect the levels of key intermediates in pathways such as glycolysis and the citric acid cycle, thereby modulating cellular energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in specific cellular compartments. This distribution can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .
Properties
IUPAC Name |
methyl 1-benzyl-2-ethyl-5-hydroxyindole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-16-18(19(22)23-2)15-11-14(21)9-10-17(15)20(16)12-13-7-5-4-6-8-13/h4-11,21H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFDPBGCKRPUGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371624 |
Source


|
| Record name | Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184705-03-1 |
Source


|
| Record name | Methyl 1-benzyl-2-ethyl-5-hydroxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-methyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1301120.png)



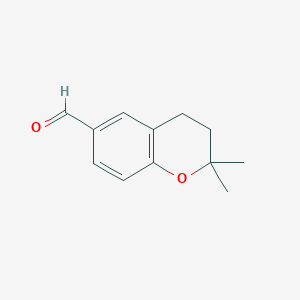
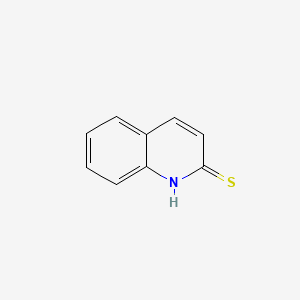
![5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1301136.png)
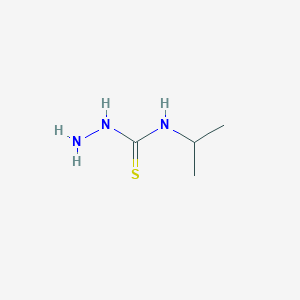

![N-[4-(Trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1301143.png)
